3-Tridecylhexadecanoic Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of methyl esters with specific isotopic labeling has been demonstrated through the preparation of methyl 16-trideuteriohexadecanoate. This compound was synthesized with high isotopic purity and a reasonable overall yield of 29%. The process involved several steps, starting with methyl 7-oxo-16-heptadecenoate. The oxo group was reduced using sodium cyanoborohydride, and the CD3 group was introduced by reduction with lithium aluminum deuteride. This reduction occurred in two stages: first, the ester group was reduced to an alcohol, and subsequently, the derived mesylate was reduced. Finally, the carboxyl group was formed by oxidative cleavage of the double bond .

Molecular Structure Analysis

The molecular structure of methyl hydroxyhexadecanoates, which are structurally related to 3-Tridecylhexadecanoic Acid Methyl Ester, has been studied in the context of their behavior at the air/water interface. These studies are crucial for understanding the interfacial behavior of molecules with different hydrophilic groups. The research indicates that the esterification of hydroxyhexadecanoates leads to an expansion of the isotherms, which suggests changes in head group interactions. This is particularly evident in the 2-, 3-, and 9-hydroxy compounds. The 16-hydroxy compounds, however, exhibit anomalous behavior in terms of surface pressure and surface potential, which is thought to be due to an inversion of the molecule at the interface .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of methyl esters, such as the methyl 16-trideuteriohexadecanoate, include reduction and oxidative cleavage. The reduction with sodium cyanoborohydride is used to target the oxo group, while lithium aluminum deuteride is employed for the introduction of deuterium atoms. The oxidative cleavage step is crucial for forming the carboxyl group from the double bond. These reactions are indicative of the types of chemical transformations that might be applied to the synthesis of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl hydroxyhexadecanoates provide insight into the behavior of similar compounds, such as this compound. The interfacial behavior of these compounds, as studied through monolayer experiments, reveals the impact of esterification on molecular interactions. The observed expansion of isotherms and the anomalous surface pressure and potential behavior of the 16-hydroxy compounds suggest that the physical and chemical properties of these esters are significantly influenced by the position and nature of the hydrophilic groups .

Scientific Research Applications

Gas Chromatography-Mass Spectrometry in Lipopolysaccharide Analysis

The application of gas chromatography-mass spectrometry (GC-MS) in the analysis of lipopolysaccharides has been researched, using 3-hydroxy fatty acids, similar in structure to 3-Tridecylhexadecanoic Acid Methyl Ester, as chemical markers. This method, involving the derivatives of such fatty acids, is significant for determining lipopolysaccharides in various environments (Mielniczuk et al., 1992).

Modified Method for Methyl Ester Preparation

A modified method for preparing methyl esters, which could include this compound, from triglycerides and non-esterified fatty acids (NEFA) was developed. This method is particularly applicable in the quantification of serum triglycerides and NEFA in medical research (Fosbrooke & Tamir, 1968).

Synthesis of Saturated and Unsaturated Sixteen-Carbon Acids

The synthesis of saturated and unsaturated fatty acids, specifically trideuterated at the terminal or penultimate carbons, offers a potential application for this compound in chemical research and development (Tulloch & Bergter, 1981).

Antifeedant Activity in Agricultural Research

The antifeedant activity of fatty acid esters, including compounds structurally similar to this compound, against agricultural pests like tobacco caterpillar larvae, highlights its potential in developing natural pesticides (Mallavadhani et al., 2003).

Novel Polyester Building Block Synthesis

In materials science, the synthesis of novel B3 monomers and hyperbranched polyimides using tri(phthalic acid methyl ester) demonstrates another potential application for this compound in the development of new polymeric materials (Hao et al., 2002).

Mechanism of Action

Target of Action

Methyl 3-tridecylhexadecanoate, also known as 3-Tridecylhexadecanoic Acid Methyl Ester, is a complex organic compound. The primary targets of this compound are bacterial cells, specifically Enterococcus faecalis MCC 2041 T and Salmonella enterica serovar Typhimurium MTCC 98 .

Mode of Action

The compound interacts with its bacterial targets by disrupting their cellular morphology . This disruption leads to significant extracellular leakage activity, effectively damaging the bacterial cells . The compound also shows a strong binding affinity to Escherichia coli DNA Gyrase B , causing conformational changes .

Biochemical Pathways

It is known that the compound disrupts the integrity of bacterial cell walls, leading to cell autolysis . This suggests that the compound may interfere with the biochemical pathways related to cell wall synthesis and maintenance in bacteria.

Result of Action

The action of methyl 3-tridecylhexadecanoate results in the disruption of bacterial cell morphology and significant extracellular leakage . Scanning electron microscopy studies have shown significant rupturing of E. coli and E. faecalis cells due to the compound-induced autolysis . This leads to the death of the bacterial cells, demonstrating the compound’s antibacterial efficacy.

properties

IUPAC Name |

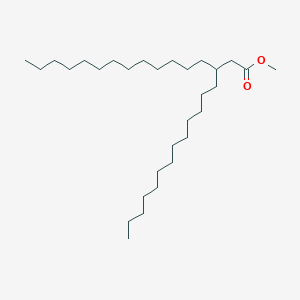

methyl 3-tridecylhexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-29(28-30(31)32-3)27-25-23-21-19-17-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKBQTABKHPZPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.